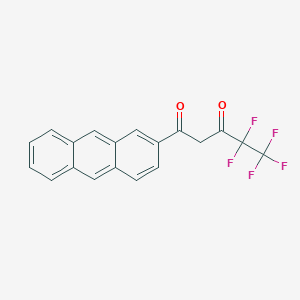
1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione is a compound that features an anthracene moiety linked to a pentafluoropentane-1,3-dione group. Anthracene derivatives are well-known for their applications in organic electronics, photophysics, and as intermediates in organic synthesis . The incorporation of the pentafluoropentane-1,3-dione group introduces unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione typically involves the reaction of anthracene derivatives with pentafluoropentane-1,3-dione under controlled conditions. One common method is the Friedel-Crafts acylation, where anthracene reacts with pentafluoropentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The fluorine atoms in the pentafluoropentane-1,3-dione group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, influencing their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 1-(Anthracen-2-YL)-4,4,5,5,5-pentafluoropentane-1,3-dione stands out due to the presence of the pentafluoropentane-1,3-dione group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its photophysical properties compared to other anthracene derivatives .
Properties
CAS No. |
819060-51-0 |
|---|---|
Molecular Formula |
C19H11F5O2 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-anthracen-2-yl-4,4,5,5,5-pentafluoropentane-1,3-dione |
InChI |
InChI=1S/C19H11F5O2/c20-18(21,19(22,23)24)17(26)10-16(25)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-9H,10H2 |
InChI Key |
TXDJDUNLEPOSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















